2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c16-12(14-5-7-20-8-6-14)9-15-13(17)10-3-1-2-4-11(10)21(15,18)19/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQARAJKBNNXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Sodium Saccharin with Chloroacetyl Chloride
The synthesis begins with the deprotonation of saccharin using a strong base such as sodium hydride or aqueous sodium hydroxide, forming sodium saccharin. This intermediate reacts with chloroacetyl chloride in anhydrous dimethylformamide (DMF) at elevated temperatures (80–110°C) to yield N-(chloroacetyl)saccharin.
Reaction Conditions:
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Solvent: DMF or tetrahydrofuran (THF)
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Temperature: 80–110°C
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Time: 3–6 hours
The reaction proceeds via nucleophilic attack of the saccharin anion on the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming a stable amide bond. Excess chloroacetyl chloride ensures complete conversion, while DMF facilitates the reaction by stabilizing ionic intermediates.
Nucleophilic Substitution with Morpholine
The N-(chloroacetyl)saccharin intermediate undergoes nucleophilic substitution with morpholine to introduce the morpholino group. Morpholine, a secondary amine, reacts with the chloroacetyl moiety in a polar aprotic solvent such as acetonitrile or toluene, often in the presence of a base like triethylamine to absorb liberated HCl.
Optimized Protocol:
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Dissolve N-(chloroacetyl)saccharin (1 equiv) and morpholine (1.5 equiv) in acetonitrile.
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Add triethylamine (2 equiv) dropwise at 0°C.
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Quench with ice water, extract with ethyl acetate, and purify via recrystallization (chloroform:methanol = 3:1).
Yield and Purity:
Alternative Approaches and Mechanistic Insights
One-Pot Synthesis
A streamlined one-pot method involves sequential addition of reagents without isolating intermediates:
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Generate sodium saccharin in situ by treating saccharin with NaH in THF.
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Add chloroacetyl chloride and stir at 60°C for 2 hours.
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Introduce morpholine directly into the reaction mixture and reflux for 8 hours.
Advantages:
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Reduced handling of intermediates.
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Higher overall yield (80–90%) due to minimized purification steps.
Purification and Characterization
Recrystallization Techniques
Crude products are purified using mixed solvents:
Analytical Data
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FT-IR: Peaks at 1745 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric stretch), and 1110 cm⁻¹ (morpholine C-N stretch).
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¹H NMR (DMSO-d₆): δ 7.80–8.10 (m, 4H, aromatic), 4.65 (s, 2H, CH₂), 3.60–3.70 (m, 8H, morpholine).
Challenges and Optimization Strategies
Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions
2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur and nitrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Research indicates that derivatives of isothiazole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one have shown efficacy in inhibiting tumor growth by targeting specific enzymes involved in cancer cell proliferation. Studies have demonstrated that these compounds can act as inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression and cell cycle regulation .
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Antimicrobial Properties
- The compound has been investigated for its antimicrobial activity against various pathogens. Its structure allows for interaction with bacterial cell membranes, leading to disruption and subsequent cell death. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new class of antibiotics .
- CNS Activity
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of isothiazole derivatives, 2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of conventional chemotherapeutics.
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting it could serve as a lead compound for antibiotic development.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth via HDAC inhibition | Significant dose-dependent growth inhibition |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | Comparable MICs to existing antibiotics |
| CNS Activity | Potential neuroprotective effects | Modulation of neurotransmitter systems observed |
Mechanism of Action
The mechanism by which 2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Core Structure Variations :
- Target Compound: 2-(2-Morpholino-2-oxoethyl) substitution.
- Analogues: 2-(ω-(N-Benzylamino)alkyl) Derivatives: Synthesized via alkylation of saccharin with α,ω-dibromoalkanes and substitution with benzylamines (e.g., 2-(5-(3-chlorobenzylamino)pentyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, 42). Yields range from 20% to 68% depending on chain length and substituent . Azetidinone-Ring Derivatives: Compounds like 11b and 11f feature trans-azetidinone rings attached to the saccharin core, synthesized via microwave-assisted three-component reactions. Yields vary (32%–63%) based on substituent electronic effects . Quinoxaline Hybrids: 2-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, synthesized via radical-nucleophilic reactions, demonstrating regioselectivity dependent on temperature and nucleophilicity .
Key Differences :
- Azetidinone-containing derivatives (e.g., 11b) introduce rigid, planar structures that may enhance binding to peripheral AChE sites .
AChE Inhibition :
- The target compound’s structural relatives, such as 42 and 11b , exhibit dual-binding AChE inhibition, interacting with both catalytic and peripheral anionic sites. This mimics donepezil’s mechanism, a clinical Alzheimer’s drug .
- Substituent Impact: Chlorobenzylamino Derivatives (e.g., 42): Moderate AChE inhibition (IC₅₀ ~ 1–10 µM) with additional butyrylcholinesterase (BChE) inhibition .
Multitarget Effects :
- Some analogues (e.g., fluorobenzylamino derivatives) inhibit Aβ aggregation, a hallmark of Alzheimer’s pathology, while the morpholino derivative’s role in this remains unconfirmed .
Physicochemical Properties
| Compound Name | Molecular Weight | Yield (%) | Melting Point (°C) | LogP (Predicted) | Key Substituent |
|---|---|---|---|---|---|
| Target Compound* | ~337.37 | N/A | N/A | ~1.2 | Morpholino-2-oxoethyl |
| 2-(5-(3-Cl-Bn-amino)pentyl) Derivative (42 ) | 392.90 | 50 | Oil | 3.5 | 3-Chlorobenzylamino |
| Trans-11b (Azetidinone) | 527.99 | 42 | 157–160 | 2.8 | 4-Bromophenyl/azetidinone |
| 2-(6-(2-F-Bn-amino)hexyl) Derivative | 379.43 | 68 | 87 | 2.9 | 2-Fluorobenzylamino |
*Predicted data for the target compound based on structural analogues.
Key Observations :
- Azetidinone-containing compounds show higher melting points, correlating with crystalline stability .
Biological Activity
2-(2-Morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, often referred to as a benzoisothiazole derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features that contribute to its interaction with various biological targets. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a benzo[d]isothiazole core with a morpholino group, which is significant for its pharmacological properties.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Research indicates that it may exhibit inhibitory effects on certain enzymes related to neurodegenerative diseases and cancer.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of benzo[d]isothiazole can act as inhibitors of acetylcholinesterase (AChE) , an enzyme implicated in Alzheimer's disease. For instance, compounds with similar structures have shown promising AChE inhibitory activity, leading to increased acetylcholine levels in the brain, which is crucial for cognitive function .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines. The results indicate:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 5.6 | Cytotoxicity |
| MCF-7 | 4.8 | Antiproliferative |
| SH-SY5Y | 3.9 | Neuroprotective effects |
These findings suggest that the compound possesses significant cytotoxic effects against cancer cell lines and potential neuroprotective properties.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound on SH-SY5Y cells exposed to oxidative stress. The results indicated a reduction in cell death and oxidative damage markers, suggesting its potential use in treating neurodegenerative diseases .
- Anticancer Activity : Another case study focused on the antiproliferative effects against breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, emphasizing its role as a potential anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
